

Spectroscopic Characterization of 4-Bromo-2-Fluorobenzylamine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-2-Fluorobenzylamine
Hydrochloride

Cat. No.: B116050

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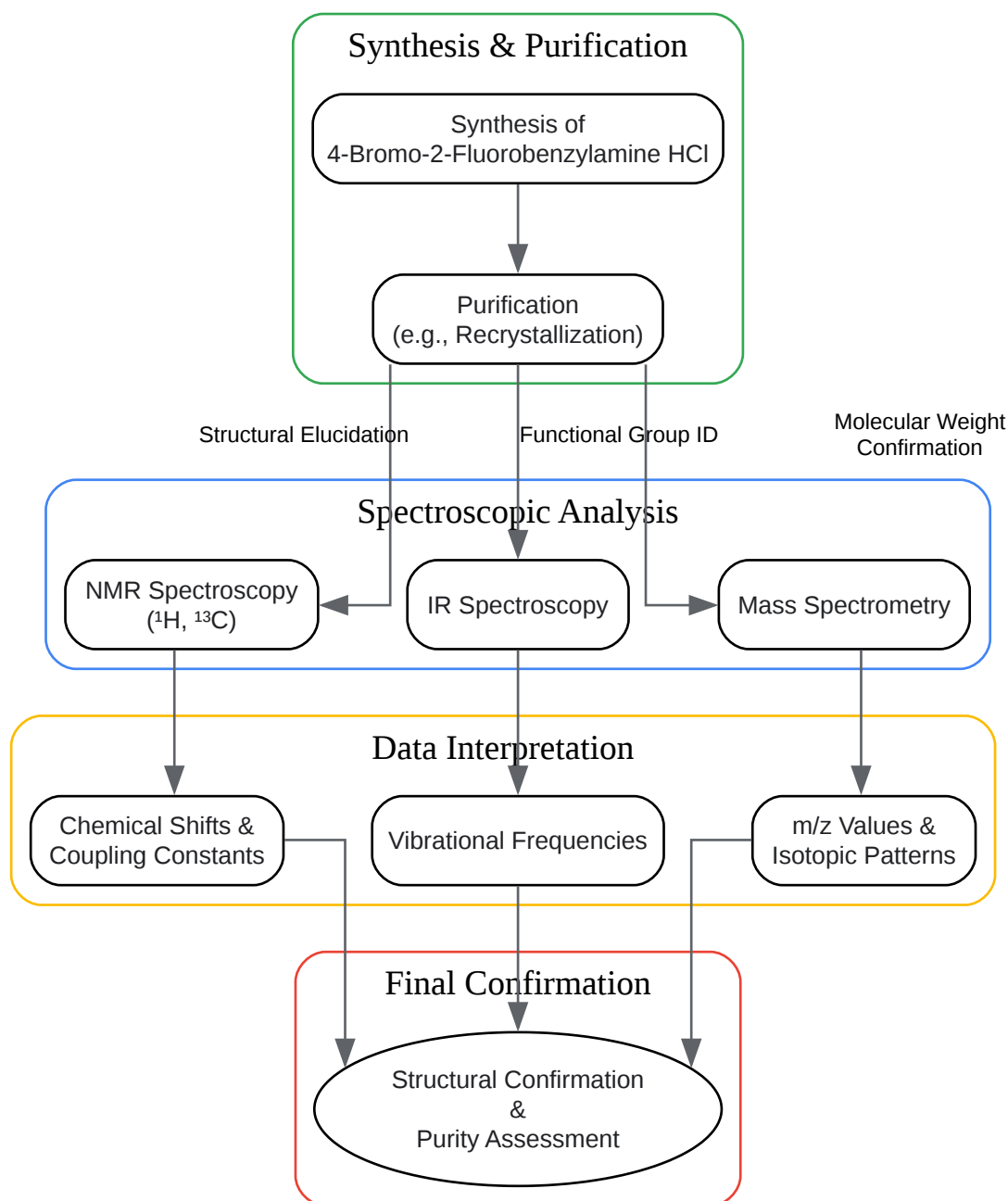
This technical guide provides an in-depth analysis of the spectral data for **4-Bromo-2-Fluorobenzylamine Hydrochloride** (CAS No. 147181-08-6), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The interpretation of this data is crucial for confirming molecular structure, assessing purity, and understanding the chemical behavior of this compound.

Molecular Structure and Physicochemical Properties

4-Bromo-2-Fluorobenzylamine Hydrochloride is a substituted benzylamine salt. The presence of bromine and fluorine atoms on the aromatic ring, combined with the protonated aminomethyl group, imparts specific spectroscopic features that are fundamental to its identification and characterization.

Property	Value	Source
CAS Number	147181-08-6	[1] [2]
Molecular Formula	C ₇ H ₈ BrClFN	[1]
Molecular Weight	240.50 g/mol	[1]
Monoisotopic Mass	238.95127 Da	[1]

Below is a diagram illustrating the workflow for the spectroscopic analysis of **4-Bromo-2-Fluorobenzylamine Hydrochloride**.



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Caption: Workflow for the synthesis and spectroscopic analysis of **4-Bromo-2-Fluorobenzylamine Hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **4-Bromo-2-Fluorobenzylamine Hydrochloride**, both ^1H and ^{13}C NMR are essential for unambiguous structural assignment. The data presented here is a combination of experimental data for the free base and predicted data for the hydrochloride salt, which is a common practice when experimental data for the salt is not readily available in the public domain.

^1H NMR Spectroscopy

The ^1H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons. The protonation of the amine group to form the hydrochloride salt leads to a significant downfield shift of the benzylic (CH_2) and amine (NH_3^+) protons due to the electron-withdrawing effect of the positive charge.

Table 1: ^1H NMR Spectral Data

Assignment	Experimental ^1H NMR of Free Base (CDCl_3)[3]	Predicted ^1H NMR of Hydrochloride (DMSO-d_6)[4]	Interpretation
Aromatic CH	7.42-7.27 (m, 1H), 7.25-7.16 (m, 2H)	~7.75 (dd), ~7.60 (dd), ~7.45 (t)	<p>The aromatic region shows three distinct signals due to the substitution pattern.</p> <p>The fluorine and bromine atoms, along with the benzylamine group, create a complex splitting pattern.</p>
Benzyl CH_2	3.65 (t, $J = 6.6$ Hz, 2H)	~4.10 (s)	<p>The benzylic protons are adjacent to the electron-withdrawing aromatic ring and the aminium group, resulting in a downfield shift. In the hydrochloride, this shift is expected to be more pronounced.</p>

Amine NH ₂ /NH ₃ ⁺	Not explicitly reported, typically a broad singlet	~8.60 (broad s)	The amine protons of the free base are often broad and may exchange with trace water. In the hydrochloride salt, the ammonium protons are expected to be significantly deshielded and appear as a broad singlet further downfield. [5]
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¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom. The presence of electronegative fluorine and bromine atoms, as well as the protonated amino group, significantly influences the chemical shifts of the aromatic and benzylic carbons.

Table 2: Predicted ¹³C NMR Spectral Data for Hydrochloride (DMSO-d₆)[\[4\]](#)

Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity (due to C-F coupling)	Interpretation
C-F	~160.0	d, $^1J_{CF} \approx 250$ Hz	The carbon directly attached to the fluorine atom exhibits a large one-bond coupling constant and is significantly deshielded.
C-Br	~118.0	d, $^2J_{CF} \approx 25$ Hz	The carbon bearing the bromine atom is influenced by the ortho-fluorine, resulting in a two-bond C-F coupling.
Aromatic CH	~135.0, ~130.0, ~122.0	d, $^4J_{CF} \approx 3.5$ Hz; d, $^3J_{CF} \approx 5.0$ Hz; d, $^2J_{CF} \approx 15$ Hz	The remaining aromatic protons show characteristic chemical shifts and coupling to the fluorine atom, which helps in their assignment.
Quaternary C	~125.0	s	The quaternary carbon to which the benzyl group is attached does not show a strong coupling to fluorine.
Benzyl CH ₂	~40.0	s	The benzylic carbon is shielded compared to the aromatic carbons.

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **4-Bromo-2-Fluorobenzylamine Hydrochloride** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
 - Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - A larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.
 - Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of **4-Bromo-2-Fluorobenzylamine Hydrochloride** is expected to show characteristic absorptions for the ammonium group, the aromatic ring, and the C-F and C-Br bonds.

Table 3: Characteristic IR Absorption Bands

Frequency Range (cm ⁻¹)	Vibration	Interpretation
3200-2800	N-H stretch (broad)	Characteristic of the ammonium (-NH ₃ ⁺) group in the hydrochloride salt.
3100-3000	Aromatic C-H stretch	Indicates the presence of the benzene ring.
1600-1585, 1500-1400	C=C stretch (in-ring)	These absorptions are typical for aromatic rings.
1250-1000	C-F stretch	A strong absorption indicating the presence of the carbon-fluorine bond.
1100-1000	C-N stretch	Corresponds to the stretching of the carbon-nitrogen bond.
700-500	C-Br stretch	The carbon-bromine bond vibration appears in the lower frequency region of the spectrum.

Note: The availability of an FTIR spectrum has been noted on SpectraBase from a sample provided by Alfa Aesar, analyzed by Bio-Rad Laboratories.^[1]

Experimental Protocol for IR Spectroscopy (ATR)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
- Sample Application: Place a small amount of the solid **4-Bromo-2-Fluorobenzylamine Hydrochloride** sample onto the ATR crystal.
- Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
- Data Analysis: Identify and label the significant absorption peaks and correlate them to the functional groups present in the molecule.

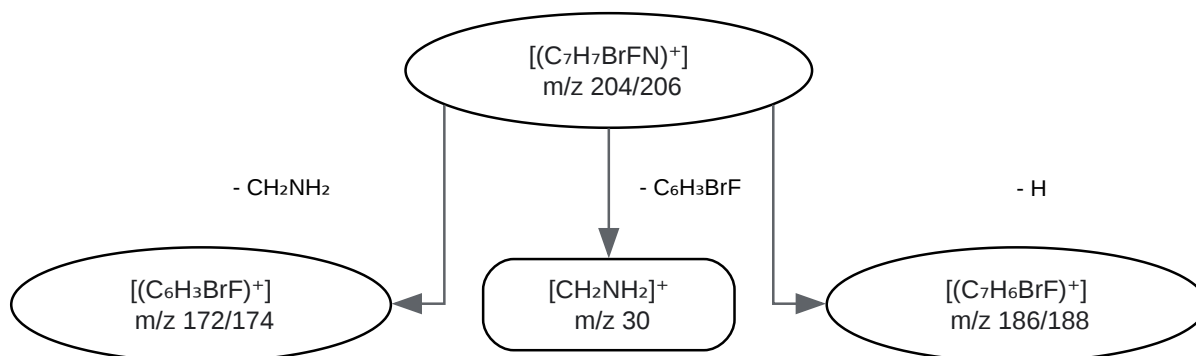
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For 4-Bromo-2-Fluorobenzylamine, the most notable feature in the mass spectrum is the isotopic pattern of bromine.

Key Features in the Mass Spectrum:

- **Molecular Ion Peak (M^+):** The free base, (4-bromo-2-fluorophenyl)methanamine, has a molecular weight of approximately 204.04 g/mol. Due to the presence of the two major isotopes of bromine, ^{79}Br and ^{81}Br , in a roughly 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity, two mass units apart (m/z 204 and 206).
- **Fragmentation Pattern:** The primary fragmentation pathway for benzylamines is typically cleavage of the C-C bond between the aromatic ring and the benzylic carbon. The expected major fragments would be the tropylium-like ion and the benzyl cation, which will also exhibit the characteristic bromine isotopic pattern.

Below is a diagram illustrating the expected mass spectrometry fragmentation.



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Caption: Predicted mass spectrometry fragmentation of 4-Bromo-2-Fluorobenzylamine.

Experimental Protocol for Mass Spectrometry (ESI)

- **Sample Preparation:** Prepare a dilute solution of **4-Bromo-2-Fluorobenzylamine Hydrochloride** in a suitable solvent such as methanol or acetonitrile.

- Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer.
- Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. The spectrum will show the $[M+H]^+$ ion for the free base.
- Data Analysis: Analyze the resulting spectrum for the molecular ion peak, paying close attention to the isotopic pattern confirming the presence of bromine. Identify major fragment ions to corroborate the proposed structure.

Conclusion

The comprehensive analysis of NMR, IR, and MS spectral data provides a definitive structural confirmation of **4-Bromo-2-Fluorobenzylamine Hydrochloride**. The ^1H and ^{13}C NMR spectra elucidate the carbon-hydrogen framework and the substitution pattern on the aromatic ring. IR spectroscopy confirms the presence of key functional groups, particularly the ammonium group characteristic of the hydrochloride salt. Mass spectrometry verifies the molecular weight and the presence of bromine through its distinct isotopic signature. Together, these analytical techniques form a robust basis for the quality control and characterization of this important chemical intermediate.

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